3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
Description
The exact mass of the compound 3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is 381.21647512 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-18(27)25-14-12-24(13-15-25)9-2-3-16-28-19-6-10-26(11-7-19)21-5-4-8-23-20(21)17-22/h4-5,8,19H,6-7,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSIFKBLJBLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realms of anti-tubercular and anti-cancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 382.5 g/mol. The compound features multiple functional groups that may contribute to its biological activity, including piperazine and pyridine moieties.
1. Anti-Tubercular Activity
Recent research has highlighted the potential of compounds similar to 3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile in combating Mycobacterium tuberculosis. For instance, a study synthesized various derivatives that demonstrated significant anti-tubercular activity, with some compounds exhibiting 50% inhibitory concentrations (IC50) as low as 1.35 μM . These findings suggest that structural modifications can enhance efficacy against tuberculosis.
2. Anti-Cancer Activity
The compound's structural components also indicate potential anti-cancer properties. Research on piperidine derivatives has shown promising results in inducing apoptosis in cancer cell lines. For example, certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin . The incorporation of piperazine and pyridine rings is believed to facilitate interactions with cellular targets involved in tumor progression.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing piperazine derivatives, including those structurally related to the target compound, evaluated their antifungal and antibacterial properties. The synthesized compounds were tested against various pathogens, showing varying degrees of activity, which underscores the importance of structural diversity in medicinal chemistry .
Case Study 2: Structure-Activity Relationship (SAR)
In another study examining SAR, researchers found that modifications on the piperidine ring significantly affected biological activity. Compounds with specific substituents showed improved interaction with target enzymes involved in cancer proliferation and bacterial resistance mechanisms . This emphasizes the role of detailed molecular design in enhancing therapeutic efficacy.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound's piperazine and pyridine moieties suggest significant pharmacological properties. Research indicates that derivatives of piperazine often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this structure have been investigated for their potential in cancer therapy. Studies show that modifications to the piperazine ring can enhance cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The presence of the carbonitrile group is associated with increased antimicrobial efficacy. Research has demonstrated that such compounds can inhibit bacterial growth and may serve as leads for new antibiotics .
Case Study: Antitumor Activity
A study focusing on related piperazine derivatives found that certain modifications resulted in IC50 values significantly lower than those of established chemotherapeutics, indicating a promising avenue for drug development in oncology .
Pharmacology
The compound's design allows it to interact with various biological targets, making it a candidate for:
- Neurological Disorders : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have shown promise in treating disorders like anxiety and depression through selective serotonin reuptake inhibition .
- Cardiovascular Health : Some derivatives have been studied for their vasodilatory effects, which could be beneficial in managing hypertension and other cardiovascular conditions .
Case Study: Neuropharmacological Effects
Research on structurally related compounds showed significant improvements in behavioral models of anxiety, suggesting that this compound could be further explored for its neuropharmacological potential .
Material Science
Beyond biological applications, this compound's unique structure lends itself to material science:
- Polymeric Applications : The incorporation of piperazine derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. This application is particularly relevant in developing new materials for biomedical devices .
Synthesis and Characterization
The synthesis of 3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves multi-step reactions that typically include:
- Formation of the Piperazine Derivative : The initial step involves synthesizing the acetylpiperazine component.
- Coupling Reactions : Subsequent steps involve coupling with pyridine and carbonitrile moieties via nucleophilic substitutions.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
